N',N'-Diphenylhydrazinecarbohydrazide
Description
Chemical Identity: N,N-Diphenylhydrazinecarboxamide (CAS 603-51-0), also known as 4,4-diphenylsemicarbazide, is a semicarbazide derivative with the molecular formula C₁₃H₁₃N₃O (molecular weight: 227.26 g/mol). Its structure consists of a carboxamide group (O=C(NH₂)) linked to a hydrazine backbone substituted with two phenyl groups at the nitrogen atoms .
Properties
Molecular Formula |
C13H14N4O |
|---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
1-amino-3-(N-phenylanilino)urea |
InChI |
InChI=1S/C13H14N4O/c14-15-13(18)16-17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2,(H2,15,16,18) |
InChI Key |
IMVAAJIILWZIQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-Diphenylhydrazinecarbohydrazide typically involves the reaction of phenylhydrazine with carbonyl compounds under controlled conditions. One common method includes the condensation of phenylhydrazine with urea derivatives, followed by cyclization and purification steps .
Industrial Production Methods
Industrial production methods for N’,N’-Diphenylhydrazinecarbohydrazide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N’,N’-Diphenylhydrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted phenylhydrazines .
Scientific Research Applications
N’,N’-Diphenylhydrazinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’,N’-Diphenylhydrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, leading to the disruption of normal cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and membrane disruption .
Comparison with Similar Compounds
Physical Properties :
- Melting Point : 154°C
- Solubility: Low water solubility due to aromatic substituents; soluble in polar organic solvents like ethanol.
- Spectral Data : Confirmed via IR, ¹H-NMR, and mass spectrometry in related studies .
Applications: Primarily used as a synthetic intermediate in organic chemistry.
Comparison with Structurally Related Compounds
N,N'-Diphenylhydrazine (Hydrazobenzene)
Chemical Identity :
- Formula : C₁₂H₁₂N₂ (MW: 184.24 g/mol)
Key Differences :
- Reactivity : Lacks a carbonyl group, making it more basic and prone to oxidation (e.g., forms azobenzene derivatives).
- Applications : Precursor for pharmaceuticals like phenylbutazone and sulfinpyrazone .
| Property | N,N-Diphenylhydrazinecarboxamide | N,N'-Diphenylhydrazine |
|---|---|---|
| Molecular Weight | 227.26 g/mol | 184.24 g/mol |
| Melting Point | 154°C | 125–130°C |
| Functional Group | Carboxamide (O=C(NH₂)) | Hydrazine (NH-NH) |
| Bioactivity | Limited | Pharmaceutical precursor |
3-Chloro-N'-(2-Hydroxy-4-Pentadecylbenzylidene)Benzothiophene-2-Carbohydrazide
Chemical Identity :
Key Differences :
- Complexity : Larger molecular framework with a benzylidene hydrazone moiety.
- Applications : Designed for biological studies; the long alkyl chain enhances lipid membrane interaction .
| Property | N,N-Diphenylhydrazinecarboxamide | 3-Chloro-N'-Substituted Carbohydrazide |
|---|---|---|
| Molecular Weight | 227.26 g/mol | ~500–600 g/mol (estimated) |
| Substituents | Two phenyl groups | Benzothiophene, Cl, pentadecyl chain |
| Solubility | Moderate in ethanol | Highly lipophilic |
N,N′-Bis(Phenoxyacetyl)Hydrazine
Chemical Identity :
- Structure: Symmetrical diacylhydrazine with phenoxyacetyl groups .
Key Differences :
- Functional Groups : Contains two acyl groups (RCONH–) instead of phenyls.
- Reactivity : Enhanced hydrogen-bonding capacity due to acyl groups, influencing coordination chemistry applications .
| Property | N,N-Diphenylhydrazinecarboxamide | N,N′-Bis(Phenoxyacetyl)Hydrazine |
|---|---|---|
| Backbone | Carboxamide | Diacylhydrazine |
| Hydrogen Bonding | Moderate | High (amide groups) |
| Synthesis | Direct substitution | Hydrazone rearrangement |
N,N′-Disalicyloylhydrazine
Chemical Identity :
Key Differences :
- Chelation Ability : Hydroxyl groups enable metal coordination (e.g., Cu²⁺, Fe³⁺).
- Applications : Used as ligands in metallodrug research .
| Property | N,N-Diphenylhydrazinecarboxamide | N,N′-Disalicyloylhydrazine |
|---|---|---|
| Substituents | Phenyl groups | Salicyloyl groups |
| Metal Interaction | Limited | Strong chelator |
Research Findings and Implications
- Reactivity : The carbonyl group in N,N-Diphenylhydrazinecarboxamide reduces nitrogen basicity compared to N,N'-diphenylhydrazine, making it less reactive toward electrophiles .
- Toxicity: Unlike 1,2-diphenylhydrazine (a carcinogen), the carboxamide derivative’s toxicity profile is understudied but likely mitigated by the carbonyl group .
- Synthetic Utility : Carbohydrazides like those in and are tailored for hydrazone formation, whereas the carboxamide serves as a stable building block .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
